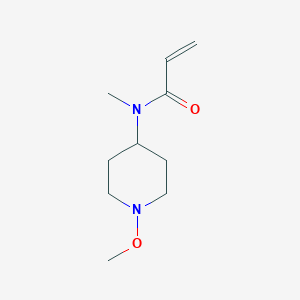
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This results in the inhibition of mGluR5-mediated signaling pathways, leading to a reduction in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
Studies have shown that N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide administration leads to a decrease in the expression of immediate early genes, such as c-fos and Arc, which are involved in synaptic plasticity and learning. N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide also reduces the phosphorylation of the extracellular signal-regulated kinase (ERK), a key regulator of neuronal plasticity. These effects suggest that N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide can modulate synaptic plasticity and learning by inhibiting mGluR5 signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is a highly selective and potent antagonist of mGluR5, making it an ideal tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, the use of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in experiments requires careful consideration of its potential off-target effects, as well as its pharmacokinetics and pharmacodynamics.
Orientations Futures
Further research is needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in various neurological and psychiatric disorders. Additionally, the development of more potent and selective mGluR5 antagonists may lead to the discovery of new therapeutic targets for these disorders. Finally, the use of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in combination with other drugs may provide a more effective treatment strategy for these disorders.
Méthodes De Synthèse
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is synthesized through a multi-step process involving the reaction of 4-methoxy-1-piperidinecarboxylic acid with methylamine and subsequent coupling with 2-bromoacrylonitrile. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Applications De Recherche Scientifique
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders. Studies have shown that mGluR5 plays a critical role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in the pathogenesis of several disorders, including Fragile X syndrome, autism spectrum disorders, addiction, and anxiety disorders.
Propriétés
IUPAC Name |
N-(1-methoxypiperidin-4-yl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-4-10(13)11(2)9-5-7-12(14-3)8-6-9/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVVORJCWOTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)

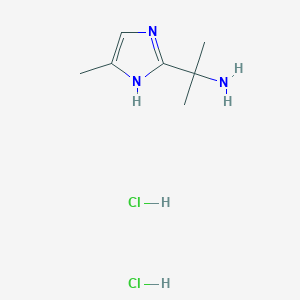
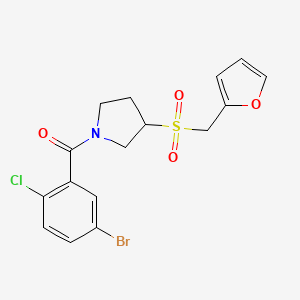
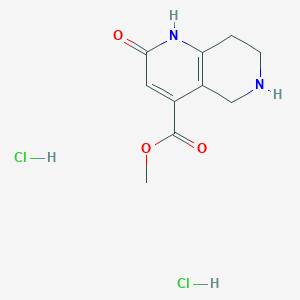
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)
![N-Ethyl-N-[2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2542638.png)
![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2542639.png)


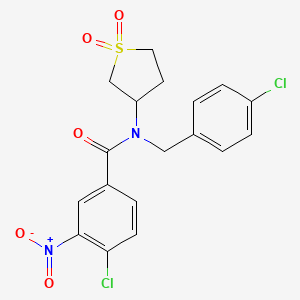


![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)